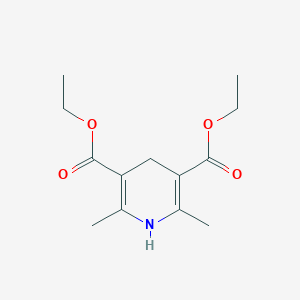

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Overview

Description

5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 36047-56-0) is a heterocyclic compound featuring a fused triazinoindole scaffold with a propyl substituent at the 5-position and a thiol group at the 3-position. The compound is synthesized via condensation of indoline-2,3-dione with thiourea under basic conditions, followed by alkylation to introduce the propyl group . Its high purity (≥95%) and stability make it a candidate for pharmaceutical research, particularly in kinase inhibition and anticancer applications .

Preparation Methods

Hantzsch Multicomponent Reaction: The Primary Synthesis Route

The Hantzsch dihydropyridine synthesis remains the most widely employed method for preparing Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. This one-pot, multicomponent reaction involves the condensation of formaldehyde, ethyl acetoacetate, and ammonium acetate or ammonia .

Reaction Mechanism and Stoichiometry

The reaction proceeds via a sequence of enamine formation, cyclization, and aromatization. Formaldehyde acts as the aldehyde component, while two equivalents of ethyl acetoacetate contribute both the β-keto ester and the methyl groups at positions 2 and 6 of the dihydropyridine ring. Ammonium acetate serves as the nitrogen source, facilitating the formation of the 1,4-dihydropyridine core .

Key stoichiometric ratios include:

-

Formaldehyde : 1 equivalent (often as paraformaldehyde)

-

Ethyl acetoacetate : 2 equivalents

Standard Synthesis Procedure

A representative protocol from the literature involves the following steps :

-

Reagent Mixing : Combine paraformaldehyde (30 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol) in methanol.

-

Reaction Conditions : Stir the mixture at room temperature for 15 minutes.

-

Work-Up : Filter the precipitate and recrystallize from methanol.

-

Yield : 79% (200 mg) of a canary-yellow powder.

Critical Parameters :

-

Solvent : Methanol is preferred for its ability to dissolve reactants and facilitate precipitation of the product.

-

Temperature : Room temperature suffices, avoiding energy-intensive heating .

-

Purification : Recrystallization from methanol ensures high purity (>98%) .

Table 1: Synthesis Conditions and Outcomes from Literature

| Parameter | Details | Source |

|---|---|---|

| Reactants | Paraformaldehyde, ethyl acetoacetate, ammonium acetate | |

| Solvent | Methanol | |

| Reaction Time | 15 minutes | |

| Yield | 79% | |

| Melting Point | 172–174°C | |

| Purity | >98% |

Variations in Ammonia Sources and Catalysts

While ammonium acetate is standard, alternative nitrogen sources and catalysts have been explored to optimize yield and reaction kinetics.

Ammonia as a Nitrogen Source

Early preparations used gaseous ammonia instead of ammonium acetate, albeit with longer reaction times (24–48 hours) . This method, though less efficient, remains viable for laboratories lacking ammonium acetate.

Characterization and Quality Control

Rigorous characterization ensures the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (DMSO-d₆) : δ 1.20 (t, 6H, CH₂CH₃), 2.25 (s, 6H, CH₃), 4.10 (q, 4H, OCH₂), 4.75 (s, 1H, NH), 5.00 (s, 2H, C₄-H) .

-

IR (ATR) : Peaks at 3347 cm⁻¹ (N-H stretch), 1691 cm⁻¹ (C=O ester), 1629 cm⁻¹ (C=C) .

Physical Properties

Table 2: Comparative Physical Properties

| Property | Observed Value | Source |

|---|---|---|

| Melting Point | 172–174°C | |

| 178–183°C | ||

| Molecular Weight | 253.30 g/mol | |

| Solubility | Organic solvents |

Scalability and Industrial Considerations

The Hantzsch synthesis is inherently scalable, with industrial batches achieving yields >75% under optimized conditions. Key industrial practices include:

Chemical Reactions Analysis

Types of Reactions

Diludine undergoes various chemical reactions, including:

Oxidation: Diludine can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: Diludine can undergo substitution reactions, particularly at the ester groups, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various ester and amide derivatives.

Scientific Research Applications

Diludine has a wide range of applications in scientific research:

Mechanism of Action

Diludine exerts its effects primarily through its antioxidant properties. It inhibits the peroxidation of lipids, thereby protecting cellular membranes from oxidative damage. Diludine also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it influences the levels of certain hormones, including thyroid hormones and reproductive hormones, which contribute to its growth-promoting and reproductive-enhancing effects in animals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazinoindole Scaffold

Methyl-Substituted Analog: 5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

- Synthesis : Prepared similarly to the propyl variant but using methylating agents. Yield: ~92% .

- Properties :

- Applications : Used as a precursor in alkylation reactions to generate thioether derivatives for protein-targeting studies .

Benzyl-Substituted Analog: 5-Benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 36047-60-6)

- Synthesis : Introduced via benzyl bromide alkylation.

- Properties :

- Applications : Explored in kinase inhibition studies; bulky benzyl group may enhance binding to hydrophobic pockets in enzymes .

Fluoro-Substituted Analog: 6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 1539472-04-2)

- Synthesis : Fluorine introduced at the 6-position during scaffold formation.

- Properties :

- Applications: Potential use in targeting fluorine-sensitive biological pathways .

Functional Group Modifications

Thiol vs. Hydrazine Derivatives

- 3-Hydrazinyl-5H-triazinoindole (Compound 24): Synthesized by replacing thiol with hydrazine. Yield: 92.6% . Reactivity: Serves as a precursor for pyrazole and triazolo-triazinoindole hybrids, e.g., Compound 32 (93% yield) . Biological Activity: Exhibits antimicrobial properties against E. coli and S. aureus .

Ester-Linked Derivatives

- Ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate (Compound 26): Synthesis: Condensation of hydrazinyl-triazinoindole with diethyl malonate. Yield: 85% . Applications: Demonstrated moderate antimicrobial activity (MIC: 32 µg/mL against P. aeruginosa) .

Spectroscopic Data

Biological Activity

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as Hantzsch ester, is a compound with significant biological activity and potential applications in various fields including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- CAS Number : 1149-23-1

- Purity : >95% (HPLC) .

This compound exhibits several biological activities:

- Antioxidant Properties : The compound acts as a reducing agent and has been shown to scavenge free radicals effectively. This property is critical in preventing oxidative stress in biological systems.

- Cytochrome P450 Modulation : Recent studies indicate that this compound can mimic the activity of cytochrome P450 enzymes, which are essential for drug metabolism. Specifically, it has demonstrated CYP3A4-like activities that may influence drug-drug interactions .

- Antibacterial Activity : Research has highlighted its potential antibacterial effects against various bacterial strains by inhibiting biofilm formation and swarming motility. For instance, it was noted that while some derivatives of the compound enhanced biofilm formation in Bacillus atropheaus, others effectively suppressed it .

Case Studies

- Drug Metabolism : A study showcased the use of this compound as a model for evaluating drug metabolism processes similar to those mediated by cytochrome P450. The findings suggested its utility in predicting drug interactions and metabolic pathways .

- Biofilm Formation : In another investigation focused on Bacillus atropheaus, the compound's structural variations were analyzed for their impact on biofilm formation. Certain analogs demonstrated significant antibiofilm activity at concentrations of 10–50 μM .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | CYP450 Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Yes (CYP3A4-like) | Moderate |

| Other Hantzsch Esters | Variable | Some | Low to Moderate |

Q & A

Q. How can researchers optimize the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate using spectroscopic and computational methods?

Basic Research Question

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis. To optimize purity and yield, spectroscopic techniques (e.g., , ) and X-ray crystallography are critical for structural validation. Density Functional Theory (DFT) calculations can predict electronic properties and stability, aiding in reaction pathway optimization. For example, DFT analysis of related 1,4-dihydropyridines confirmed steric and electronic effects influencing tautomeric equilibria and reactivity .

Methodological Approach :

-

Synthesis : Use a one-pot condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde under acidic conditions.

-

Characterization : Employ (δ ~5.0 ppm for NH, δ ~1.2–1.4 ppm for ethyl groups) and compare with computational models.

-

Data Table :

Parameter Value/Observation Reference Reaction Yield 70–85% (unoptimized) 178–183°C

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Critical Data :

- Flash Point : 166.6±27.9°C (indicates flammability risk at high temperatures) .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. How does this compound function as a dual reductant in visible-light photoredox catalysis?

Advanced Research Question

The compound (Hantzsch ester, HE) acts as both an electron donor and hydrogen atom transfer (HAT) agent in photoredox reactions. Under blue light, HE reduces photoexcited Ru(bpy) or Ir catalysts, generating radicals for C–C bond formation. For instance, in DNA-encoded library synthesis, HE enables decarboxylative hydroalkylation of trifluoromethyl alkenes by donating electrons and terminating radical chains .

Mechanistic Insight :

- Step 1 : Ru(bpy) absorbs light (450 nm), forming an excited state (*Ru(bpy)) that oxidizes HE.

- Step 2 : HE decomposes, releasing a proton and forming a radical for substrate activation.

- Step 3 : HE serves as HAT donor, quenching radical intermediates to form stable products .

Q. Can enantioselective transfer hydrogenation of imines be achieved using Hantzsch ester derivatives?

Advanced Research Question

Yes. HE derivatives, when paired with chiral Brønsted or Lewis acid catalysts, enable enantioselective reduction of imines. For example, HE with a chiral phosphoric acid catalyst achieves >90% enantiomeric excess (ee) in asymmetric hydrogenation of ketimines. The ester groups on HE stabilize transition states via hydrogen bonding, enhancing stereocontrol .

Optimization Strategy :

- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or metal complexes (e.g., Rh-DuPhos).

- Solvent Effects : Use toluene or dichloromethane to improve catalyst-substrate interactions.

Q. How can chemoselectivity be controlled in Hantzsch ester-mediated reductions of tertiary amides?

Advanced Research Question

HE, combined with triflic anhydride (TfO), selectively reduces tertiary amides to amines while preserving esters, nitriles, and ketones. The mechanism involves in situ activation of amides via triflation, followed by HE-mediated hydride transfer. For example, this system reduces tertiary amides in verapamil synthesis without affecting adjacent ester groups .

Key Parameters :

- Stoichiometry : Use 2–4 equivalents of HE and 1.2 equivalents of TfO.

- Temperature : Conduct reactions at 0°C to room temperature to minimize side reactions.

Q. What experimental models are used to assess the genoprotective effects of this compound?

Advanced Research Question

In vivo models (e.g., rainbow trout, rodents) evaluate genoprotection against oxidative stress. For example, dietary HE in trout increased α-tocopherol levels and reduced DNA damage in gametes. In vitro, comet assays and micronucleus tests quantify genotoxicity in human lymphocytes .

Experimental Design :

- Dosage : 50–200 mg/kg/day in animal feed.

- Endpoints : Measure 8-OHdG (oxidative DNA damage marker) and comet assay tail moment.

Properties

IUPAC Name |

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXTYJXBORAIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150895 | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-23-1 | |

| Record name | Hantzsch ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN6123BUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.